molecular formula C9H5BrF3N3 B2853550 2-(4-bromo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine CAS No. 1248365-27-6

2-(4-bromo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine

Cat. No. B2853550
M. Wt: 292.059
InChI Key: AZTRCNDFTITVNF-UHFFFAOYSA-N
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Description

The compound “2-(4-bromo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their wide range of applications in medicinal chemistry and drug discovery .

Scientific Research Applications

Coordination Chemistry and Ligand Design

The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines, including derivatives of 2-(4-bromo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine, have been extensively explored. These compounds serve as versatile ligands, offering both advantages and disadvantages compared to terpyridines. They have been utilized to create luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical spin-state transitions (Halcrow, 2005). Moreover, their coordination chemistry has led to the development of complexes with potential in catalysis and materials science (Halcrow, 2014).

Luminescence and Photophysical Properties

These compounds have also found applications in the study of luminescence and photophysical properties. For instance, the back-to-back ligand design featuring dipyrazolylpyridine and dipicolylamine metal-binding domains has facilitated the development of complexes that exhibit significant luminescence. Such studies have implications for the design of new luminescent materials and sensors (Tovee et al., 2010).

Catalysis

In the realm of catalysis, 2,6-bis(pyrazolyl)pyridines and their derivatives have been investigated for their potential as catalysts in various reactions. The development of nickel(II) and chromium(III) complexes based on these ligands has been explored for ethylene oligomerization and polymerization reactions. These studies have revealed that such complexes can act as highly efficient catalysts, offering insights into the design of new catalytic systems for industrial applications (Nyamato et al., 2016); (Hurtado et al., 2009).

properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-6-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3N3/c10-6-4-14-16(5-6)8-3-1-2-7(15-8)9(11,12)13/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTRCNDFTITVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N2C=C(C=N2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine

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